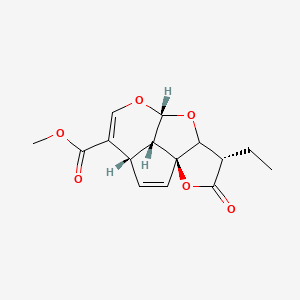
b-Dihydroplumericin
Übersicht
Beschreibung
b-Dihydroplumericin: is a naturally occurring iridoid compound found in the roots of Plumeria species, particularly Plumeria acuminata . It is known for its diverse biological activities and potential therapeutic applications. This compound is part of a larger family of iridoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of b-Dihydroplumericin typically involves the extraction from the roots of Plumeria species. The process includes grinding the root bark, adding water and biological enzymes, and carrying out enzymolysis at specific temperatures . Another method involves ultrasonic extraction using methanol, followed by concentration and adsorption .
Industrial Production Methods: : Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The use of advanced extraction techniques and optimization of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: : b-Dihydroplumericin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed: : The major products formed from these reactions include oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, b-Dihydroplumericin is used as a starting material for the synthesis of various derivatives with potential therapeutic applications .
Biology: : In biological research, this compound is studied for its anti-inflammatory and antioxidant properties. It has shown potential in modulating immune responses and protecting cells from oxidative stress .
Medicine: : In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis .
Industry: : In the industrial sector, this compound is used in the development of natural health products and supplements due to its bioactive properties .
Wirkmechanismus
The mechanism of action of b-Dihydroplumericin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby protecting cells from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to b-Dihydroplumericin include plumericin, isoplumericin, and b-Dihydroplumericinic acid .
Uniqueness: : this compound is unique due to its specific structural features and the range of biological activities it exhibits. Compared to other iridoids, it has shown a broader spectrum of anti-inflammatory and anticancer properties .
Eigenschaften
IUPAC Name |
methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h4-8,10-11,14H,3H2,1-2H3/t7-,8+,10+,11?,14+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGRBGYJYVHJL-ZKQFBGJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346978 | |
| Record name | Methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59170-11-5 | |
| Record name | Methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















